molecular formula C7H6N2O B3056458 4-Methylpyridine-3-carbonitrile 1-oxide CAS No. 7153-67-5

4-Methylpyridine-3-carbonitrile 1-oxide

Cat. No.: B3056458
CAS No.: 7153-67-5
M. Wt: 134.14 g/mol
InChI Key: ZOIFVCGYFHRBIO-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-carbonitrile 1-oxide is an organic compound belonging to the pyridine family. It is characterized by a nitrile group (-CN) attached to the third carbon of the pyridine ring and a methyl group (-CH3) attached to the fourth carbon. The presence of the 1-oxide group further modifies its chemical properties, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-3-carbonitrile 1-oxide typically involves the oxidation of 4-Methylpyridine-3-carbonitrile. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more complex oxides.

    Reduction: It can be reduced to form 4-Methylpyridine-3-carbonitrile.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Higher oxides of the compound.

    Reduction: 4-Methylpyridine-3-carbonitrile.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Methylpyridine-3-carbonitrile 1-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methylpyridine-3-carbonitrile 1-oxide exerts its effects involves its interaction with various molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The 1-oxide group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    4-Methylpyridine: Lacks the nitrile and 1-oxide groups, making it less reactive.

    3-Cyanopyridine: Contains a nitrile group but lacks the methyl and 1-oxide groups.

    Pyridine N-oxide: Contains the 1-oxide group but lacks the methyl and nitrile groups.

Uniqueness: 4-Methylpyridine-3-carbonitrile 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methyl-1-oxidopyridin-1-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-2-3-9(10)5-7(6)4-8/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIFVCGYFHRBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287496
Record name 4-methylpyridine-3-carbonitrile 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-67-5
Record name NSC51334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylpyridine-3-carbonitrile 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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